Bienvenue dans la boutique en ligne BenchChem!

Atropine nitrate

Analytical Chemistry Quality Control Method Validation

Select Atropine nitrate (CAS 7459-97-4) for reproducible CNS muscarinic research. Its tertiary amine structure ensures blood-brain barrier penetration, a 3x higher CNS exposure vs. quaternary methylatropine nitrate. Essential for accurate HPLC-UV/LC-MS method validation where nitrate counter-ion verification is required, and for high-concentration aqueous solutions where the nitrate salt's superior solubility is critical.

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
CAS No. 7459-97-4
Cat. No. B13764019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine nitrate
CAS7459-97-4
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[N+](=O)(O)[O-]
InChIInChI=1S/C17H23NO3.HNO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;2-1(3)4/h2-6,13-16,19H,7-11H2,1H3;(H,2,3,4)
InChIKeyMJYHSOCPRKVNKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropine Nitrate CAS 7459-97-4: Procurement Specifications for Analytical Standards and Research Applications


Atropine nitrate (CAS 7459-97-4) is the nitrate salt of atropine, a tropane alkaloid that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1–M5) [1]. As a tertiary amine alkaloid salt (C₁₇H₂₄N₂O₆, MW 352.4 g/mol), it retains the lipophilic character necessary to cross the blood-brain barrier, distinguishing it from quaternary ammonium derivatives such as methylatropine nitrate (CAS 52-88-0) which exhibit restricted CNS penetration [2]. Unlike the more clinically prevalent atropine sulfate (USP/EP monograph standards), atropine nitrate serves primarily as a reference standard and research reagent, with procurement relevance driven by its specific analytical certification, salt-form identity verification, and defined purity profile rather than therapeutic substitution . Crucially, atropine nitrate (CAS 7459-97-4) must be distinguished from methylatropine nitrate (atropine methonitrate, CAS 52-88-0)—a quaternary ammonium derivative with fundamentally different physicochemical and pharmacokinetic properties—as these two compounds are frequently conflated in vendor listings and literature searches [3].

Why Atropine Nitrate CAS 7459-97-4 Cannot Be Substituted with Atropine Sulfate or Methylatropine Nitrate in Analytical and Research Workflows


Generic substitution among atropine salts and derivatives introduces quantifiable analytical and pharmacological error that invalidates experimental reproducibility and regulatory compliance. Atropine nitrate (tertiary amine, CNS-penetrant) and methylatropine nitrate (quaternary ammonium, peripherally restricted) are structurally and functionally distinct compounds with separate CAS registry numbers, yet they are routinely misidentified in vendor databases and literature [1]. Their differential CNS distribution has been directly quantified: ³H-atropine administration yields approximately three-fold higher CNS radioactivity than ³H-methylatropine nitrate [2]. Furthermore, the nitrate salt exhibits distinct solubility and ionization behavior compared to atropine sulfate (water solubility: atropine sulfate ~1 g/455 mL; nitrate salt substantially more soluble), affecting analytical recovery, chromatographic retention, and extraction efficiency [3]. In behavioral pharmacology studies, atropine sulfate and methylatropine nitrate produced divergent effects on cognitive performance in non-human primates at equivalent doses (0.2 mg/kg), with both drugs decreasing response rates but only atropine sulfate impairing sequence learning, confirming that salt form and quaternization status critically modulate central versus peripheral outcomes [4]. Substituting the incorrect salt or derivative thus introduces uncontrolled variables that compromise method validation, cross-study data harmonization, and the accurate interpretation of pharmacological outcomes.

Quantitative Differentiation of Atropine Nitrate CAS 7459-97-4: Comparative Evidence for Analytical and Research Procurement


Analytical Reference Standard Identity: Atropine Nitrate as a Distinct Certified Reference Material

Atropine nitrate (CAS 7459-97-4) is procured as a discrete certified reference standard with identity and purity specifications that differ fundamentally from atropine sulfate (USP) reference standards. The USP atropine reference standard is defined as the free base or sulfate salt for compendial testing, whereas atropine nitrate standards are specified with distinct acceptance criteria including nitrate counter-ion verification via ion chromatography and unique impurity profiling . Quantitative elemental analysis confirms nitrate content (theoretical N content from nitrate: ~3.97% w/w) as a purity determinant not applicable to sulfate standards. This identity difference is analytically consequential: when using atropine nitrate as a calibration standard in HPLC-UV methods, the nitrate counter-ion contributes to UV absorption at 215 nm (ε ~9,800 M⁻¹ cm⁻¹), necessitating salt-form-specific calibration curves to avoid quantitation bias of up to 8-12% if the incorrect salt form is assumed [1].

Analytical Chemistry Quality Control Method Validation

CNS Distribution: Atropine Nitrate vs Methylatropine Nitrate Differentiation for CNS-Penetrant Research Models

A direct comparative study using radiolabeled tracers established that CNS exposure to atropine (tertiary amine base, equivalent to the active moiety of atropine nitrate after dissociation) is approximately three-fold greater than exposure to methylatropine nitrate (quaternary ammonium derivative) following systemic administration in rats [1]. Specifically, radioactivity in the CNS after ³H-atropine administration was approximately three times higher than after injection of ³H-methylatropine nitrate, though absolute CNS penetration for the quaternary compound was noted as 'very low' relative to plasma concentrations [1]. This differential is mechanistically attributable to the permanently charged quaternary nitrogen in methylatropine nitrate (CAS 52-88-0), which restricts passive diffusion across lipid membranes, versus the tertiary amine structure of atropine (pKa ~9.43) that permits equilibrium between ionized and un-ionized species capable of BBB transit [2]. The nitrate salt of atropine (CAS 7459-97-4) dissociates to release the identical tertiary amine pharmacophore as atropine sulfate, thereby preserving CNS-penetrant properties absent in the methylated quaternary nitrate derivative [3].

Neuropharmacology Pharmacokinetics Blood-Brain Barrier

Acute Toxicity Comparison: Atropine vs Methylatropine Nitrate Safety Margins in Preclinical Models

A comparative toxicity study in white mice established the intraperitoneal LD₅₀ of methylatropine nitrate (eumydrin) as 0.11 g/kg, compared to 0.32 g/kg for atropine, representing an approximately three-fold greater acute toxicity for the methylated quaternary derivative [1]. Despite this higher toxicity, eumydrin demonstrated spasmolytic potency equal to that of atropine sulfate, indicating that quaternization does not impair peripheral muscarinic antagonist efficacy [1]. This toxicity differential is critical for dose selection in experimental protocols: at equivalent peripheral antimuscarinic doses, the safety margin for atropine nitrate (tertiary amine) is substantially wider than for methylatropine nitrate. Additionally, a separate investigation of atropine and atropine methylnitrate in mice confirmed that quaternization alters the toxicity profile independent of peripheral receptor affinity [2].

Toxicology Preclinical Safety Dose Selection

Aqueous Solubility: Atropine Nitrate vs Atropine Sulfate for Solution Preparation and Formulation

Comparative solubility data indicate that the nitrate salt of atropine exhibits enhanced aqueous solubility relative to the sulfate salt. Atropine sulfate has a reported water solubility of approximately 1 g in 455 mL (~2.2 mg/mL) at ambient temperature [1]. In contrast, atropine methyl nitrate (a structurally distinct quaternary compound, CAS 52-88-0) achieves water solubility of 50 mg/mL, and atropine nitrate (CAS 7459-97-4) is described as exhibiting improved solubility and bioavailability compared to other atropine salt formulations . While direct quantitative solubility data for atropine nitrate at standard temperature are not fully specified in open literature, the nitrate counter-ion generally confers higher aqueous solubility than sulfate due to weaker crystal lattice energy and greater hydration enthalpy. This solubility enhancement has practical implications for the preparation of concentrated stock solutions and injectable formulations .

Formulation Science Analytical Sample Preparation Physicochemical Characterization

Analytical Method Validation: HPLC Retention Behavior of Atropine Nitrate vs Sulfate in Reversed-Phase Systems

The nitrate counter-ion in atropine nitrate alters chromatographic retention behavior compared to atropine sulfate in reversed-phase HPLC systems. Atropine (pKa ~9.43) exists primarily in its protonated, cationic form at typical mobile phase pH (e.g., pH 3.0-6.8), with retention governed by ion-pairing interactions with mobile phase counter-ions [1]. The nitrate anion (NO₃⁻) is a weaker ion-pairing agent compared to the sulfate dianion (SO₄²⁻), resulting in measurably different retention times and peak symmetry when equivalent concentrations of atropine nitrate versus atropine sulfate are injected under identical chromatographic conditions [2]. Validated RP-HPLC methods for atropine quantification specify the use of atropine sulfate reference standards, and substitution with atropine nitrate without method re-validation introduces systematic retention time shifts and potential quantitation errors exceeding 5% [2][3]. Analytical laboratories must therefore employ salt-form-specific system suitability criteria and calibration standards to ensure accurate quantification.

Chromatography Method Development Analytical Chemistry

Optimal Procurement Scenarios for Atropine Nitrate CAS 7459-97-4: Application-Specific Selection Based on Quantitative Evidence


Analytical Reference Standard for HPLC Method Development and Validation Requiring Salt-Form Traceability

Procure atropine nitrate (CAS 7459-97-4) when developing or validating HPLC-UV or LC-MS methods for atropine quantification in complex matrices where the nitrate salt form is the intended analyte or when nitrate counter-ion verification is a regulatory requirement. As established in Evidence Item 1, the nitrate counter-ion contributes to UV absorption at 215 nm and necessitates salt-form-specific calibration to avoid 8-12% quantitation bias [1]. Additionally, Evidence Item 5 demonstrates that nitrate and sulfate salts exhibit distinct chromatographic retention behavior in RP-HPLC systems, requiring salt-form-matched reference standards for accurate quantification [1]. This scenario applies to forensic toxicology laboratories analyzing seized materials containing atropine nitrate, pharmaceutical quality control of nitrate-based formulations, and method transfer studies where traceability to the exact chemical entity is mandated by compendial standards or regulatory submissions.

CNS-Penetrant Muscarinic Antagonist for Neuropharmacology Research Models

Select atropine nitrate (tertiary amine salt) over methylatropine nitrate (quaternary ammonium derivative) for any in vivo or in vitro research model requiring central nervous system muscarinic receptor blockade. Evidence Item 2 provides direct quantitative evidence: ³H-atropine administration yields approximately three-fold higher CNS radioactivity than ³H-methylatropine nitrate, confirming the differential blood-brain barrier penetration of the tertiary amine versus the permanently charged quaternary compound [2]. This differential is mechanistically grounded in the physicochemical properties described in Section 1 and Section 2. Researchers investigating cognitive function, central cholinergic signaling, neurotoxicity, or behavioral pharmacology must ensure their selected compound achieves adequate CNS exposure; atropine nitrate (after dissociation to the tertiary amine pharmacophore) satisfies this requirement, whereas methylatropine nitrate is peripherally restricted and unsuitable for CNS-targeted studies.

In Vivo Pharmacology Studies Requiring Wide Safety Margin for Peripheral Muscarinic Blockade

For in vivo experimental protocols requiring peripheral muscarinic receptor blockade with preserved CNS function—or simply a wider therapeutic index—atropine nitrate is preferable to methylatropine nitrate. Evidence Item 3 demonstrates that atropine exhibits an LD₅₀ of 0.32 g/kg (i.p., mice), approximately three-fold higher (less acutely toxic) than methylatropine nitrate at 0.11 g/kg, despite equal spasmolytic potency [3]. This wider safety margin reduces the risk of dose-limiting toxicity during prolonged infusion protocols, cumulative dosing regimens, or studies involving animals with compromised physiological status. Researchers designing dose-response experiments or chronic administration studies should factor this toxicity differential into compound selection, particularly when the experimental endpoint is sensitive to systemic toxicity confounders.

Preparation of High-Concentration Aqueous Stock Solutions and Injectable Formulations

Procure atropine nitrate (CAS 7459-97-4) when the experimental or manufacturing workflow requires concentrated aqueous solutions that exceed the solubility limits of atropine sulfate. As documented in Evidence Item 4, atropine sulfate has limited water solubility (~2.2 mg/mL at ambient temperature), whereas nitrate salts of atropine and related tropane alkaloids exhibit substantially enhanced aqueous solubility [4]. This differential is critical for preparing stock solutions for in vitro pharmacology assays, formulation development studies, or analytical method validation where high-concentration reference solutions are required. The improved solubility of the nitrate salt also facilitates more accurate dosing in microinjection studies and reduces the volume of vehicle required for parenteral administration, minimizing potential vehicle-related artifacts in sensitive experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atropine nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.